Aprosulate Sodium

Description

Properties

CAS No. |

123072-45-7 |

|---|---|

Molecular Formula |

C27H34N2Na16O70S16 |

Molecular Weight |

2387.4 g/mol |

IUPAC Name |

hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[3-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]propylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C27H50N2O70S16.16Na/c30-24(20(96-112(68,69)70)16(92-108(56,57)58)12(10(88-104(44,45)46)6-82-102(38,39)40)86-26-22(98-114(74,75)76)18(94-110(62,63)64)14(90-106(50,51)52)8(84-26)4-80-100(32,33)34)28-2-1-3-29-25(31)21(97-113(71,72)73)17(93-109(59,60)61)13(11(89-105(47,48)49)7-83-103(41,42)43)87-27-23(99-115(77,78)79)19(95-111(65,66)67)15(91-107(53,54)55)9(85-27)5-81-101(35,36)37;;;;;;;;;;;;;;;;/h8-23,26-27H,1-7H2,(H,28,30)(H,29,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79);;;;;;;;;;;;;;;;/q;16*+1/p-16/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,26+,27+;;;;;;;;;;;;;;;;/m1................/s1 |

InChI Key |

CXKOATPJKFZCEL-HPXJARCXSA-A |

SMILES |

C(CNC(=O)C(C(C(C(COS(=O)(=O)[O-])OS(=O)(=O)[O-])OC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])CNC(=O)C(C(C(C(COS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Isomeric SMILES |

C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)[O-])OS(=O)(=O)[O-])O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)[O-])OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(CNC(=O)C(C(C(C(COS(=O)(=O)[O-])OS(=O)(=O)[O-])OC1C(C(C(C(O1)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])CNC(=O)C(C(C(C(COS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Synonyms |

aprosulate LW 10082 LW-10082 |

Origin of Product |

United States |

Historical Context and Chemical Classification of Aprosulate Sodium Research

Early Investigations and Discovery of Aprosulate (B1219571) Sodium

Aprosulate sodium, also known by the laboratory code LW 10082, was first synthesized and investigated by a team of researchers at Luitpold Pharma GmbH in Munich, Germany. thieme-connect.comnih.gov The pioneering work by W. Raake, R.J. Klauser, H. Elling, P. Zeiller, and E. Meinetsberger positioned this compound as the first representative of a new class of synthetic polyanions with demonstrated antithrombotic and anticoagulant properties in various models. nih.govscispace.com The research was driven by the search for alternative antithrombotic substances with potentially different mechanisms of action compared to established agents like heparin. nih.gov Early clinical phase I trials in human volunteers confirmed its anticoagulant effects. nih.gov

Classification as a Synthetic Polyanion

This compound is chemically classified as a synthetic polyanion. nih.govnih.gov This classification is based on its structure, which features multiple negatively charged sulfate (B86663) groups, giving the molecule a high anionic charge density. nih.gov This polyanionic nature is considered essential for its biological activities. thieme-connect.com The investigation into synthetic polyanions like aprosulate was part of a larger effort to develop heparin mimetics—compounds that mimic the structural features and anticoagulant properties of heparin. uq.edu.aunih.govacs.org Unlike heparin, which is a biological polymer of variable chain length, aprosulate is a homogeneous, monodisperse substance with a defined molecular weight. nih.gov

The table below summarizes the key characteristics of this compound based on early research findings.

| Characteristic | Description |

| Originator | Luitpold Pharma GmbH, Munich, Germany thieme-connect.com |

| Compound Code | LW 10082 nih.gov |

| Chemical Class | Synthetic Polyanion nih.govnih.gov |

| Key Feature | High density of negative charges due to sulfation thieme-connect.comnih.gov |

Structural Classification as a Bis-lactobionic Acid Amide Derivative

From a structural standpoint, this compound is a bis-lactobionic acid amide derivative. thieme-connect.com This means its core structure is derived from two molecules of lactobionic acid linked by an amide bond. nih.govndpublisher.in Lactobionic acid itself is an aldonic acid derived from the oxidation of lactose. ndpublisher.in The synthesis of a series of sulfated bis-lactobionic acid amides, including aprosulate, was a targeted approach to create low molecular weight, highly charged polyanions. nih.gov These compounds typically contain 16 sulfate groups per molecule, contributing to their potent polyanionic character. nih.gov The specific chemical name for the preferred salt is N,N'-1,3-propanediyl-bis(4-O-(2,3,4,6-tetra-O-sulfo-β-D-galactopyranosyl)-D-gluconamide, 2,2',3,3',5,5',6,6'-octakis(hydrogen sulfate), hexadecasodium salt.

The structural details of this compound are presented in the table below.

| Structural Component | Description |

| Backbone | Bis-lactobionic acid amide thieme-connect.com |

| Sugar Moieties | Derived from lactobionic acid (galactose and gluconic acid) ndpublisher.in |

| Linkage | Amide bond connecting the lactobionic acid units nih.gov |

| Modification | Highly sulfated (typically 16 sulfate groups per molecule) nih.gov |

| Salt Form | Sodium salt |

Synthetic Methodologies and Chemical Derivatization of Aprosulate Sodium

Established Synthetic Pathways for Aprosulate (B1219571) Sodium

Aprosulate Sodium is a synthetic polyanionic compound, and its structure as a substituted benzamide (B126) derivative suggests a primary synthetic route based on amide bond formation. The core reaction involves the coupling of two key intermediates: a benzoic acid derivative and a benzenesulfonic acid derivative.

A plausible and established pathway for the synthesis of this compound involves the reaction between 4-amino-5-chloro-2-methoxybenzoic acid and 3-amino-4-methoxybenzenesulfonic acid (or its more reactive sulfonyl chloride or sulfonamide precursor). The general strategy is outlined below:

Activation of the Carboxylic Acid: The carboxylic acid group of 4-amino-5-chloro-2-methoxybenzoic acid is first activated to facilitate amide bond formation. This is a standard procedure in peptide synthesis and related amide preparations. sigmaaldrich.com Common activating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) to form the corresponding acyl chloride. Alternatively, coupling agents used in peptide synthesis can be employed for a milder reaction.

Amide Bond Formation (Coupling): The activated acyl derivative is then reacted with the amino group of the second intermediate, 3-amino-4-methoxybenzenesulfonic acid or its derivative. This nucleophilic acyl substitution reaction forms the central amide linkage of the Aprosulate molecule.

Salt Formation: The final step involves the formation of the sodium salt of the sulfonic acid group, typically by reacting the resulting compound with a sodium base such as sodium hydroxide (B78521) or sodium bicarbonate.

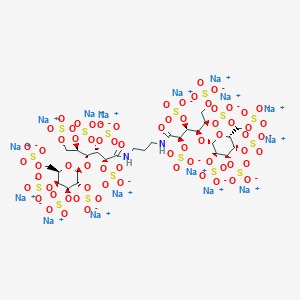

Image: Proposed synthetic scheme for this compound.

This pathway is a standard and reliable method for constructing the this compound molecule, relying on well-understood and widely practiced chemical transformations.

Strategies for the Synthesis of this compound Analogues

The development of analogues of this compound is a key strategy for exploring structure-activity relationships and identifying compounds with potentially improved properties. Research in this area has focused on the synthesis of a series of bis-aldonic acid amides, which are structurally related to Aprosulate. researchgate.net The synthesis of these analogues generally involves modifying the core components of the Aprosulate structure.

Strategies for generating analogues can be categorized as follows:

Modification of the Benzoic Acid Moiety: This involves synthesizing derivatives of 4-amino-5-chloro-2-methoxybenzoic acid by altering the substituents on the aromatic ring. For example, the chloro or methoxy (B1213986) groups could be replaced with other halogens, alkyl, or alkoxy groups to study their effect.

Modification of the Benzenesulfonic Acid Moiety: Similarly, the substituents on the second aromatic ring can be varied. The methoxy group could be altered, or additional substituents could be introduced to probe their influence on the compound's properties.

Derivatization of the Amino Groups: The aromatic amino groups could be alkylated or acylated to produce N-substituted analogues. Such derivatization can significantly alter the electronic and steric properties of the molecule. google.com

A general approach to synthesizing these analogues would follow the same fundamental amide coupling strategy as for this compound, but with modified starting materials.

Novel Approaches in this compound Derivatives Synthesis

While the core synthesis of this compound relies on conventional methods, novel approaches can be employed to create a wider diversity of derivatives or to improve the efficiency of the synthesis. These can include the use of new catalytic systems or the exploration of different reaction pathways.

Advanced Coupling Reagents: The use of modern, highly efficient coupling reagents developed for peptide synthesis could offer advantages in terms of yield, purity, and milder reaction conditions compared to traditional methods like acyl chloride formation.

Catalytic C-N Bond Formation: Advances in transition-metal-catalyzed cross-coupling reactions could provide alternative methods for constructing the amide bond, potentially allowing for a broader range of starting materials to be used.

Synthesis of Heterocyclic Analogues: Novel synthetic pathways could be used to replace one or both of the phenyl rings with heterocyclic systems. For example, methods for the synthesis of novel oxadiazole derivatives could be adapted to create Aprosulate analogues with different core scaffolds. nih.gov

The exploration of these novel synthetic methods is crucial for expanding the chemical space around this compound and for the discovery of new derivatives with unique properties.

Process Optimization Research for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires significant process optimization to ensure efficiency, cost-effectiveness, and high product quality. precog.coproalpha.com While specific optimization studies for this compound are not widely published, general principles of chemical process optimization would be applied. aveva.comspringer.group

Key areas for process optimization include:

Maximizing Yield and Purity: This involves a systematic study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to identify the optimal conditions for maximizing the yield of the desired product while minimizing the formation of impurities. biotech-asia.org

Raw Material Efficiency: Optimizing the stoichiometry of the reactants and the efficiency of the catalyst can lead to significant cost savings and a reduction in chemical waste.

Solvent Selection and Recycling: The choice of solvents is critical for both reaction performance and environmental impact. Process optimization would aim to use greener solvents and to implement solvent recycling systems to reduce waste.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography, is essential for achieving the high purity required for pharmaceutical-grade materials.

Automation and Control: Implementing automated control systems can improve the consistency and safety of the manufacturing process, leading to a more reliable and efficient production line. aveva.com

A summary of potential process optimization parameters is provided in the table below.

| Parameter | Objective | Methods |

| Reaction Conditions | Maximize yield and selectivity | Design of Experiments (DoE) to study temperature, pressure, and concentration effects. |

| Catalyst | Improve efficiency and reduce cost | Screening for more active/stable catalysts, optimizing catalyst loading. |

| Solvent | Reduce environmental impact and cost | Use of green solvents, implementation of solvent recovery and recycling. |

| Purification | Increase purity and reduce cost | Optimization of crystallization conditions, development of efficient chromatographic methods. |

| Process Control | Enhance consistency and safety | Implementation of real-time monitoring and automated control systems. |

Molecular Mechanisms of Action: in Vitro Research Perspectives on Aprosulate Sodium

In Vitro Anticoagulant Activity and Mechanisms

Aprosulate (B1219571) sodium demonstrates notable anticoagulant effects in laboratory settings. nih.gov Its activity is primarily observed through its influence on the intrinsic pathway of the coagulation cascade. nih.govresearchgate.net

Prolongation of Activated Partial Thromboplastin (B12709170) Time (aPTT)

In vitro studies have consistently shown that aprosulate sodium prolongs the activated partial thromboplastin time (aPTT). nih.gov The aPTT test evaluates the functionality of the intrinsic and common pathways of coagulation. derangedphysiology.com Aprosulate's ability to extend the aPTT indicates its interference with one or more clotting factors within these pathways. nih.govmedschool.co The prolongation of aPTT is a key indicator of its anticoagulant potential. nih.gov

Inhibition of Intrinsic Coagulation Cascade Elements

The anticoagulant activity of aprosulate is largely attributed to its inhibitory effects on the intrinsic coagulation cascade. nih.govresearchgate.net This pathway is initiated by the activation of factor XII and culminates in the activation of factor X. derangedphysiology.com Research suggests that aprosulate's primary contribution to its anticoagulant effect stems from its direct inhibition of the factor Xase complex. nih.govresearchgate.net

Inhibition of Factor Xase (IXa/VIIIa) Amidolytic Activity

A significant finding from in vitro research is the potent inhibitory effect of aprosulate on the amidolytic activity of the factor Xase complex. nih.govresearchgate.net This complex, composed of activated factor IX (IXa) and its cofactor, activated factor VIII (VIIIa), is a critical component of the intrinsic pathway responsible for activating factor X. derangedphysiology.com Direct inhibition of this complex is considered a primary mechanism of aprosulate's anticoagulant action. nih.govresearchgate.net

Lack of Direct Anti-Factor Xa Activity

Notably, studies have shown that this compound does not exhibit direct anti-factor Xa activity. nih.gov This means it does not directly inhibit the enzymatic action of activated factor X. nih.govnih.gov This characteristic distinguishes it from other anticoagulants that directly target factor Xa. scbt.com Furthermore, its activity is not mediated by antithrombin. nih.gov

Lack of Direct Anti-Factor XIIa Activity

In vitro assays have demonstrated that this compound is devoid of direct anti-factor XIIa activity. nih.gov Factor XIIa is the initiating enzyme of the intrinsic coagulation pathway. derangedphysiology.com The absence of direct inhibition of this factor indicates that aprosulate's mechanism of action occurs at downstream points in the cascade. nih.gov

Table 1: Summary of In Vitro Effects of this compound on Coagulation Parameters

| Parameter | Effect of this compound | Reference |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged | nih.govnih.gov |

| Intrinsic Coagulation Cascade | Inhibited | nih.govresearchgate.net |

| Heparin Cofactor II-Mediated Antithrombin Activity | Potentiated | nih.govthieme-connect.com |

| Factor Xase (IXa/VIIIa) Amidolytic Activity | Inhibited | nih.govresearchgate.net |

| Direct Anti-Factor Xa Activity | None | nih.govnih.gov |

| Direct Anti-Factor XIIa Activity | None | nih.gov |

Effects on Thrombin Time (TT) and Prothrombin Time (PT)

In vitro evaluations of this compound, a synthetic polyanion, have demonstrated its influence on key coagulation parameters. Studies have shown that Aprosulate prolongs the thrombin time (TT) in human plasma. nih.gov The sensitivity of this effect follows an order where the activated partial thromboplastin time (aPTT) is more affected than the Heptest and subsequently the TT. nih.gov Conversely, the prothrombin time (PT) is largely unaffected by the presence of this compound. nih.gov This indicates that the anticoagulant activity of Aprosulate primarily interferes with the intrinsic and common pathways of the coagulation cascade, with minimal impact on the extrinsic pathway. nih.gov

In Vitro Antiplatelet Activity and Mechanisms

This compound, identified as a bis-lactobionic acid amide derivative, exhibits notable antiplatelet activities in addition to its anticoagulant properties. nih.govthieme-connect.com Research conducted in a plasma-free system using washed platelets has elucidated that these antiplatelet effects are independent of its anticoagulant actions. nih.govthieme-connect.com

Inhibition of Thrombin-Induced Platelet Aggregation

This compound has been shown to effectively inhibit platelet aggregation induced by thrombin. nih.govthieme-connect.com In studies using washed rat platelets, Aprosulate demonstrated a concentration-dependent inhibition of aggregation triggered by thrombin concentrations ranging from 0.03 to 0.3 U/ml, with a calculated IC50 value of 0.38 µg/ml. nih.govthieme-connect.com This inhibitory effect was also observed in human platelets. nih.govthieme-connect.com It is noteworthy that Aprosulate, even at concentrations up to 10 µg/ml, did not impede platelet aggregation induced by other agonists such as collagen or ADP. nih.govthieme-connect.com

Investigation of Intracellular Calcium Ion Mobilization Inhibition

The mechanism of Aprosulate's antiplatelet action extends to the modulation of intracellular signaling pathways. In fura 2-loaded platelets, Aprosulate at concentrations between 1 and 10 µg/ml was found to inhibit the mobilization of intracellular calcium ions (Ca2+) that is typically induced by thrombin. nih.govthieme-connect.com However, it did not affect the intracellular Ca2+ mobilization triggered by ADP. nih.govthieme-connect.com An increase in intracellular Ca2+ is a critical step for the activation of the Na+/H+ exchanger in platelets, which is necessary for platelet aggregation. nih.gov The inhibition of this calcium signal by Aprosulate is a key element of its anti-aggregatory effect against thrombin.

Role of Polyanionic Charge in Antiplatelet Mechanisms

The molecular structure of this compound, characterized by its polyanionic nature, plays a pivotal role in its antiplatelet function. nih.govthieme-connect.com The inhibitory effect of Aprosulate on thrombin-induced platelet aggregation can be nullified by the introduction of protamine, a highly basic protein. nih.govthieme-connect.com This suggests that the negative charges on the Aprosulate molecule are essential for its interaction and subsequent inhibition of platelet activation, a mechanism that appears to be independent of its anticoagulant activity. nih.govthieme-connect.com

Modulatory Effects on Platelet-Thrombin Interactions

The antiplatelet activity of Aprosulate is believed to stem from its ability to block the interaction between platelets and thrombin. nih.govthieme-connect.com This is supported by findings that while Aprosulate inhibits thrombin-induced aggregation in human platelets, it does not prevent aggregation induced by SFLLRN, a synthetic peptide that acts as a tethered ligand for the thrombin receptor. nih.govthieme-connect.com This indicates that Aprosulate does not directly antagonize the thrombin receptor site but rather interferes with the binding of thrombin to the platelet surface. nih.govthieme-connect.com

Comparative Analysis with Heparin's Antiplatelet Profile

When compared to heparin, another well-known anticoagulant with antiplatelet properties, this compound exhibits a largely similar profile in its antiplatelet actions. nih.govthieme-connect.com Both substances are capable of inhibiting thrombin-induced platelet activation. nih.govthieme-connect.com However, a key difference lies in their effects on collagen-induced aggregation; while heparin inhibits platelet aggregation induced by both thrombin and collagen, Aprosulate's inhibitory action is specific to thrombin and does not extend to collagen. nih.govthieme-connect.com Furthermore, the inhibitory effect of both Aprosulate and heparin on thrombin-induced aggregation can be reversed by protamine. thieme-connect.com

Interactive Data Table: In Vitro Effects of this compound on Platelet Aggregation

| Agonist | This compound Effect | Concentration | IC50 | Reference |

| Thrombin | Inhibition | 0.03-0.3 U/ml | 0.38 µg/ml | nih.govthieme-connect.com |

| Collagen | No effect | Up to 10 µg/ml | - | nih.govthieme-connect.com |

| ADP | No effect | Up to 10 µg/ml | - | nih.govthieme-connect.com |

| SFLLRN | No effect | Up to 3 µg/ml | - | thieme-connect.com |

Absence of Effects on Collagen-Induced Platelet Aggregation

In vitro studies investigating the antiplatelet profile of this compound have demonstrated its high specificity. Research conducted in a plasma-free system on washed rat platelets showed that this compound did not influence platelet aggregation induced by collagen. nih.govthieme-connect.com Even at concentrations up to 10 µg/ml, this compound had no discernible effect on aggregation initiated by 1 µg/ml of collagen. nih.govthieme-connect.comresearchgate.net This is a contrasting feature when compared to heparin, which was shown to inhibit aggregation induced by both thrombin and collagen. nih.govresearchgate.net These findings highlight that the inhibitory action of this compound on platelet function is not mediated through the collagen-activated pathway.

| Agonist | Concentration | This compound Concentration | Effect on Platelet Aggregation | Source |

| Collagen | 1 µg/ml | Up to 10 µg/ml | No effect | nih.gov, thieme-connect.com |

Absence of Effects on Adenosine (B11128) Diphosphate (B83284) (ADP)-Induced Platelet Aggregation

Similar to the findings with collagen, this compound does not interfere with platelet aggregation triggered by adenosine diphosphate (ADP). nih.gov In studies using washed rat platelets, this compound, at concentrations as high as 10 µg/ml, failed to inhibit platelet aggregation induced by 3 µM ADP. nih.govthieme-connect.comresearchgate.net Furthermore, investigations in fura 2-loaded platelets revealed that while this compound could inhibit intracellular calcium mobilization induced by thrombin, it did not affect the calcium influx initiated by ADP. nih.gov This indicates that the molecular actions of this compound are independent of the P2Y1 and P2Y12 receptors for ADP, which are central to this aggregation pathway.

| Agonist | Concentration | This compound Concentration | Effect on Platelet Aggregation | Source |

| ADP | 3 µM | Up to 10 µg/ml | No effect | nih.gov, thieme-connect.com |

Analysis of Antagonistic Action at Tethered Ligand Receptor Sites (e.g., SFLLRN)

To understand the mechanism by which this compound inhibits thrombin-induced aggregation, its action on protease-activated receptors (PARs) was examined. Specifically, studies utilized a synthetic peptide, SFLLRN, which acts as a tethered ligand for the thrombin receptor PAR1, thereby activating it independently of thrombin's enzymatic cleavage. nih.govnih.gov In vitro experiments on washed human platelets demonstrated that while this compound effectively inhibited thrombin-induced aggregation, it did not prevent aggregation induced by SFLLRN. nih.govthieme-connect.comresearchgate.net This crucial finding suggests that this compound does not act as a direct antagonist at the tethered ligand receptor site of PAR1. thieme-connect.com The proposed mechanism is rather an interference with the initial platelet-thrombin interaction, possibly due to the polyanionic nature of the aprosulate molecule. nih.gov

| Agonist | Platelet Type | This compound Effect | Implication | Source |

| SFLLRN | Human | Failed to inhibit aggregation | Devoid of antagonistic action at the tethered ligand receptor site | nih.gov, thieme-connect.com |

Structure Activity Relationship Sar Studies of Aprosulate Sodium

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. citeab.com For a molecule like aprosulate (B1219571) sodium, QSAR approaches would typically involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., charge distribution). scispace.com

Identification of Functional Groups Critical for Anticoagulant Activity

The anticoagulant activity of aprosulate sodium is intrinsically linked to its specific chemical structure as a bis-lactobionic acid amide derivative. wikipedia.org Several functional groups are considered critical for this activity.

The bis-lactobionic acid amide core forms the fundamental backbone of the molecule. Studies on a series of structurally similar bis-aldonic acid amides have demonstrated that this core structure is a recurring motif in compounds exhibiting anticoagulant properties, suggesting its importance for the observed effects. guidetopharmacology.orghu.edu.jo

The most critical feature for the anticoagulant activity of aprosulate is its high degree of sulfation . Aprosulate is a synthetic polyanion, and the multiple sulfate (B86663) groups confer a high negative charge density. mdpi.com This polyanionic character is believed to be essential for its interaction with components of the coagulation cascade. It has been suggested that aprosulate stimulates the activity of heparin cofactor II (HCII), a key inhibitor of thrombin. nih.govbiotechrep.ir The mechanism is thought to differ from that of heparin, indicating a unique interaction profile. guidetopharmacology.orgnih.gov The sulfation pattern, including the number and position of the sulfate groups, likely influences the binding affinity and specificity to its biological targets. biotechrep.ir

The amide linkages connecting the two lactobionic acid moieties are also a key part of the molecular architecture, providing a specific spatial arrangement and flexibility that may be necessary for optimal interaction with coagulation factors.

Identification of Functional Groups Critical for Antiplatelet Activity

In addition to its anticoagulant effects, this compound also exhibits antiplatelet activity, specifically by inhibiting thrombin-induced platelet aggregation. rsc.orgnih.gov The structure-activity relationships for this effect point towards the same key functional groups responsible for its anticoagulant properties.

The polyanionic nature of aprosulate is considered fundamental to its antiplatelet action. It is proposed that the dense negative charges on the molecule interfere with the interaction between thrombin and its receptor on the platelet surface. nih.gov By blocking this interaction, aprosulate prevents the signaling cascade that leads to platelet activation and aggregation. Aprosulate's inhibitory effect is specific to thrombin-induced aggregation, as it does not significantly affect aggregation induced by other agonists like collagen or ADP at similar concentrations. rsc.orgnih.gov This specificity further highlights the importance of the electrostatic interactions between the highly sulfated aprosulate and the positively charged regions of thrombin.

Impact of Molecular Topology and Stereochemistry on Biological Activities

The molecular topology of aprosulate, defined by the linkage of two large, sulfated lactobionic acid units, creates a large, flexible, and highly charged molecule. This extended topology is crucial for its ability to bridge or interact with multiple sites on its biological targets. Research on various synthetic bis-aldonic acid amides, which are topological analogues of aprosulate, has shown that variations in the linker region and the nature of the aldonic acid can lead to differences in anticoagulant and antithrombotic potency. guidetopharmacology.orghu.edu.jo For instance, the compound LW 10121, a derivative, showed slightly higher antithrombotic activity and a longer duration of action than aprosulate, indicating that subtle changes in molecular topology can have a significant impact on pharmacodynamics. guidetopharmacology.org

Computational Approaches to this compound SAR Elucidation

Computational methods are invaluable tools for understanding the structure-activity relationships of complex molecules like this compound. wikipedia.org While specific computational studies on aprosulate are not prominent in the literature, several approaches would be applicable to elucidate its SAR.

Molecular docking simulations could be employed to predict and analyze the binding mode of aprosulate with its putative targets, such as thrombin and heparin cofactor II. ctdbase.org These studies would help visualize the specific interactions, such as hydrogen bonds and electrostatic interactions, between the sulfate and hydroxyl groups of aprosulate and the amino acid residues of the target proteins. This could explain the basis of its inhibitory activity and its specificity.

Molecular dynamics (MD) simulations could provide insights into the conformational flexibility of aprosulate in a physiological environment and how it adapts its shape upon binding to a target. nih.gov Given its polymeric nature, understanding its dynamic behavior is crucial. MD could also be used to study the stability of the aprosulate-protein complex over time.

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to build predictive models based on the three-dimensional properties of a series of aprosulate analogues. These models generate 3D contour maps that highlight regions where changes in steric bulk or electrostatic charge would be expected to increase or decrease biological activity, thereby guiding the design of more potent derivatives.

Advanced Analytical Characterization Methodologies for Aprosulate Sodium Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

Spectroscopic methods are indispensable for confirming the molecular structure of Aprosulate (B1219571) Sodium. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level. For Aprosulate Sodium, both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework. researchgate.net Given its complex polysaccharidic nature, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for assigning specific proton and carbon signals, confirming the glycosidic linkages and the structure of the aglycone portion. mdpi.com Furthermore, ³¹P NMR could be utilized to investigate the sulfate (B86663) groups, while ²³Na NMR could provide insights into the sodium ion environment. huji.ac.ildentaltrey.it The chemical shifts in the NMR spectrum are sensitive to the electronic environment of the nuclei, and any variations can indicate structural differences or the presence of impurities. researchgate.net

Infrared (IR) Spectroscopy complements NMR by identifying the functional groups present in the this compound molecule. microbiozindia.com The IR spectrum would be expected to show characteristic absorption bands corresponding to the various structural components. mdpi.com For instance, strong and broad absorption bands in the 1210-1260 cm⁻¹ and 1000-1070 cm⁻¹ regions would be indicative of the S=O and C-O-S stretching vibrations of the numerous sulfate esters. researchgate.net Other expected signals include broad O-H stretching from the hydroxyl groups, C-H stretching from the aliphatic and carbohydrate moieties, a C=O stretching band from the amide functionality, and N-H bending vibrations. microbiozindia.comlibretexts.org

| Spectroscopic Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Proton environment and connectivity | Complex multiplet signals in the carbohydrate region, signals for the propanediyl linker. |

| ¹³C NMR | Carbon skeleton | Signals corresponding to the carbons of the galactose and gluconamide (B1216962) units. |

| 2D NMR (COSY, HSQC) | Correlation between protons and carbons | Elucidation of glycosidic linkages and stereochemistry. mdpi.com |

| IR Spectroscopy | Functional groups | Strong S=O, C-O-S, O-H, C=O, and N-H absorption bands. microbiozindia.commdpi.com |

Chromatographic Methods for Purity and Compositional Analysis (e.g., Liquid Chromatography-Mass Spectrometry, Gel Permeation Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its compositional heterogeneity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. measurlabs.com For this compound, reversed-phase HPLC could be used to separate the main compound from any non-sulfated or partially sulfated impurities. The mass spectrometer would then provide mass-to-charge ratio information, confirming the molecular weight of this compound and identifying any related substances. A significant challenge in the MS analysis of sodium salts is the formation of sodium adducts, which can complicate the spectra. researchgate.netsigmaaldrich.com Method development would focus on optimizing the mobile phase composition, potentially using ammonium (B1175870) formate, to promote the formation of more easily interpretable parent ions. sigmaaldrich.com

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a critical technique for characterizing the molecular weight distribution of polymeric compounds like this compound. warwick.ac.uk GPC separates molecules based on their hydrodynamic volume in solution. jrespharm.com This method would be used to determine the average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) of the this compound preparation. A narrow PDI is indicative of a more homogenous product. GPC is particularly useful for identifying the presence of aggregates or fragments. sigmaaldrich.comlcms.cz

| Chromatographic Method | Principle of Separation | Application to this compound |

| LC-MS | Polarity and mass-to-charge ratio | Purity assessment, impurity identification, molecular weight confirmation. measurlabs.com |

| GPC/SEC | Hydrodynamic volume (size) in solution | Determination of molecular weight distribution, detection of aggregates and fragments. warwick.ac.ukjrespharm.com |

Application of Orthogonal Analytical Approaches for Comprehensive Characterization

Given the complexity of this compound, no single analytical technique can provide a complete characterization. Therefore, an orthogonal analytical approach, which involves using multiple techniques that measure the same attribute based on different physical principles, is essential. biopharminternational.comnist.govfluidimaging.com

For this compound, a combination of spectroscopic and chromatographic methods would be employed. For example, GPC could be used to determine the molecular weight distribution, while LC-MS could provide information on the distribution of sulfate groups across the different chain lengths. NMR would then be used to confirm the detailed chemical structure of the fractions collected from the chromatographic separations. mdpi.comnih.gov This integrated approach ensures a thorough understanding of the molecule's critical quality attributes, including its identity, purity, structure, and molecular weight distribution. nih.gov By combining data from these orthogonal methods, a comprehensive and reliable characterization of this compound can be achieved, which is crucial for its scientific evaluation. biopharminternational.com

Development and Validation of Quantitative Analytical Methods for Research Purity Assessment

To accurately assess the purity of this compound for research purposes, a quantitative analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. researchgate.nethumanjournals.com

The development of a quantitative HPLC method would involve optimizing chromatographic conditions such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve a good separation between this compound and its potential impurities.

Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). waters.com The validation process would include the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. ijrpb.comscirp.org

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. waters.com

Accuracy: The closeness of the test results obtained by the method to the true value. ijrpb.com This is often assessed through recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). humanjournals.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scirp.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scirp.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. humanjournals.comijrpb.com

A typical validation summary for a quantitative HPLC method for a sodium salt might look like the following:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD %) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Robustness | No significant impact on results from minor changes in method parameters. |

By establishing and validating a robust quantitative analytical method, the purity of this compound can be reliably assessed, ensuring the quality and consistency of the material used in research studies.

Computational Chemistry and Theoretical Investigations of Aprosulate Sodium

Molecular Dynamics Simulations of Aprosulate (B1219571) Sodium Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible and highly charged molecule like Aprosulate sodium, MD simulations offer invaluable insights into its conformational dynamics and its interactions with biological partners, such as proteins.

Due to the limited availability of studies focused specifically on this compound, the principles of its simulation can be inferred from methodologies applied to other synthetic polyanions and structurally related glycosaminoglycans (GAGs). ug.edu.plnih.gov MD simulations of these systems are computationally demanding due to the high flexibility of the polysaccharide backbone, the numerous rotatable bonds, and the significant role of long-range electrostatic interactions. ug.edu.ploup.com

Research on synthetic polyanions and GAGs demonstrates that MD simulations can effectively model key interactions. For instance, simulations can reveal how these molecules bind to protein surfaces, which is often mediated by electrostatic attraction between the anionic sulfate (B86663) groups and cationic amino acid residues on the protein. mdpi.commdpi.com The simulations can also clarify the role of counterions (like sodium) and surrounding water molecules, which are critical for stabilizing the complex. ug.edu.plbiosimu.org Atomistic MD simulations have been employed to understand the complexation of DNA with synthetic polycations, highlighting the importance of electrostatic attraction between charged groups. biosimu.orgnih.gov Similarly, MD simulations of synthetic polyanions have been used to verify binding sites predicted by docking studies and to understand the dynamic cooperation between the polymer backbone and its functional groups in binding to a target. nih.gov

Table 1: Typical Parameters and Focus Areas in MD Simulations of Polyanionic Polymers

| Parameter/Focus Area | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of a system of atoms. Common choices for biomolecules include AMBER, CHARMM, and GROMOS. | The choice of force field is critical for accurately representing the sulfated sugar-like moieties and sodium counterions of Aprosulate. |

| Water Model | Explicit representation of water molecules (e.g., TIP3P, SPC/E) is crucial as water mediates many interactions. | Essential for studying the hydration shell around the polyanion and its role in protein binding. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). | Longer simulations (e.g., >20 ns) are needed to observe significant conformational changes and ensure the stability of binding poses. oup.com |

| System Neutralization | Addition of counterions (e.g., Na+) to neutralize the system's total charge. biosimu.org | As a sodium salt, the behavior and distribution of Na+ ions around the Aprosulate chain are key aspects to model. |

| Interaction Analysis | Post-simulation analysis includes calculating hydrogen bonds, salt bridges, electrostatic interaction energies, and solvent accessible surface area. | This analysis would quantify the specific interactions between Aprosulate and its biological targets, explaining the basis of its activity. |

Quantum Mechanical Studies of Electronic Structure

Quantum mechanics (QM) provides the foundation for understanding the electronic structure of molecules, which governs their reactivity, spectroscopic properties, and intermolecular interactions. For this compound, QM studies can offer deep insights into the effects of its dense sulfation pattern on its chemical properties.

QM methods, particularly Density Functional Theory (DFT), have been used to study related sulfated polysaccharides. researchgate.netresearchgate.net Such studies can elucidate the mechanisms of chemical reactions, like hydrolysis or pyrolysis, by calculating the energies of transition states and reaction pathways. researchgate.netacs.org For Aprosulate, this could predict its stability and degradation pathways under various conditions. The calculations reveal how the distribution of electrons within the molecule influences the strength of its covalent bonds. acs.org

A key aspect of Aprosulate's electronic structure is the inductive effect of the sulfate (SO₃⁻) groups. The high electronegativity of these groups withdraws electron density from the rest of the molecule, influencing the charge distribution and reactivity of adjacent atoms. ethz.ch This effect is central to how polyanionic compounds interact with their biological targets. QM calculations can precisely map the electrostatic potential on the molecular surface, identifying regions of high negative charge that are critical for binding to positively charged protein domains. oup.com Furthermore, QM approaches can be used to compute spectroscopic parameters, such as NMR chemical shifts, which can then be used to validate and interpret experimental characterization data. ug.edu.pl

Table 2: Application of Quantum Mechanical Methods to Sulfated Polysaccharides

| QM Method | Application | Insights Relevant for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energetics and pathways for thermal degradation (pyrolysis). researchgate.net | Provides understanding of the thermal stability of the sulfated backbone and predicts potential degradation products. |

| DFT with Polarizable Continuum Model (PCM) | Modeling reaction mechanisms (e.g., glycosidic bond cleavage) in solution. acs.org | Elucidates the chemical stability of Aprosulate in an aqueous environment and the role of solvent in potential degradation. |

| Gauge-Including Atomic Orbital (GIAO) | Calculation of NMR parameters. ug.edu.pl | Aids in the structural elucidation of Aprosulate by helping to assign signals in experimental NMR spectra. |

| Electrostatic Potential (ESP) Mapping | Visualization of the charge distribution on the molecular surface. | Identifies the highly electronegative regions created by the sulfate groups, which are the primary sites for protein interaction. |

Theoretical Modeling of Polyanionic Compound Behavior

The behavior of polyanionic compounds like this compound is largely dictated by their electrostatic interactions with their environment. Theoretical models are essential for predicting and analyzing these interactions, especially with protein targets. The high charge density and flexibility of these molecules present unique modeling challenges. ug.edu.plnih.gov

A primary tool in theoretical modeling is molecular docking, which predicts the preferred orientation of one molecule when bound to another. mdpi.com For Aprosulate, docking algorithms could be used to screen potential protein targets and predict binding poses. However, the flexibility of Aprosulate and the fact that GAGs often bind to large, shallow surfaces rather than well-defined pockets makes standard docking computationally difficult. mdpi.com Advanced docking protocols, sometimes combined with MD simulations, are often required to account for the flexibility of both the ligand and the receptor. ug.edu.pl

Another key theoretical approach involves calculating the electrostatic potential of potential protein partners. It has been systematically shown that protein surface regions with positive electrostatic potential are putative binding sites for GAGs and other polyanions. oup.com These predictions can guide experimental studies like site-directed mutagenesis to confirm the interaction sites. Computational models for GAG-protein interactions also need to account for the significant contribution of water molecules, which often mediate the binding at the interface. mdpi.com

Table 3: Theoretical Models for Analyzing Polyanionic Compound Interactions

| Modeling Technique | Purpose | Application to this compound |

|---|---|---|

| Molecular Docking (e.g., AutoDock) | Predicts binding conformation and affinity of a ligand to a receptor. mdpi.comresearchgate.net | To generate initial hypotheses of how Aprosulate binds to target proteins like those in the coagulation cascade. |

| Protein Electrostatic Potential Calculation | Identifies charged regions on a protein's surface. oup.com | To predict likely binding sites for the highly anionic Aprosulate molecule on its protein targets. |

| Coarse-Grained (CG) Modeling | Simplifies the molecular representation to study larger systems and longer timescales. ug.edu.pl | To model the behavior of very long Aprosulate chains or their interaction in complex biological environments. |

| Free Energy Calculations (e.g., MM/PBSA) | Estimates the binding free energy of a ligand-receptor complex from MD simulations. oup.com | To quantify the strength of the Aprosulate-protein interaction and rank different binding modes. |

Predictive Models for Novel this compound Analogues

The development of new therapeutic agents often relies on predictive computational models to design molecules with improved properties. For Aprosulate, which functions as an anticoagulant, predictive models can be used to design analogues with potentially higher potency, greater specificity, or optimized pharmacokinetic profiles.

The modern drug discovery process for anticoagulants often employs a multifaceted approach that combines in silico prediction with experimental assays. researchgate.net Computational techniques play a crucial role in the initial screening of virtual libraries of compounds. researchgate.net Molecular docking can be used to predict whether novel Aprosulate analogues would bind more effectively to key targets in the coagulation cascade. researchgate.net

More advanced predictive models, such as Quantitative Systems Pharmacology (QSP) models, integrate data on physiological pathways, drug characteristics, and patient information to simulate the drug's effect on a systemic level. frontiersin.org For an anticoagulant, a QSP model could be developed to predict the impact of a novel analogue on clinical biomarkers like the International Normalised Ratio (INR) or activated Partial Thromboplastin (B12709170) Time (aPTT). frontiersin.org Such models can also incorporate genetic information, like polymorphisms affecting drug metabolism, to move towards personalized medicine. frontiersin.org

Furthermore, the rise of Artificial Intelligence (AI) and Machine Learning (ML) offers new avenues for predictive modeling. mdpi.com AI algorithms can analyze complex datasets to identify subtle structure-activity relationships, which can then be used to guide the design of new analogues. For instance, an ML model could be trained on data from existing anticoagulant drugs to predict the thrombotic and bleeding risks of a new Aprosulate derivative, helping to optimize its safety profile before synthesis. mdpi.com

Table 4: Predictive Modeling Strategies for Designing Aprosulate Analogues

| Modeling Approach | Objective | Potential Application |

|---|---|---|

| In Silico Virtual Screening | Rapidly evaluate large libraries of virtual compounds for potential activity. researchgate.net | To identify novel chemical modifications to the Aprosulate backbone that might enhance its anticoagulant effect. |

| Pharmacophore Modeling | To identify the essential 3D arrangement of functional groups required for biological activity. | To create a template based on Aprosulate's key features (e.g., sulfate group spacing) for designing new molecules with similar activity. |

| Quantitative Systems Pharmacology (QSP) | To predict the in-vivo effect of a drug by modeling the entire biological system. frontiersin.org | To simulate how a new Aprosulate analogue would affect the entire coagulation network and predict its clinical efficacy. |

| Machine Learning / AI | To build predictive models from existing data to guide drug design and optimization. mdpi.com | To develop a model that predicts the anticoagulant potency and potential side effects of novel analogues based on their chemical structure. |

Emerging Research Directions and Advanced Methodologies for Aprosulate Sodium

Development of Novel In Vitro Systems for Mechanistic Elucidation

Traditional two-dimensional (2D) cell cultures have been instrumental in the initial characterization of Aprosulate (B1219571) Sodium's effects on coagulation and platelet function. atamanchemicals.com However, to unravel the full spectrum of its biological interactions, more sophisticated in vitro models that better mimic the physiological complexity of the human body are being explored.

The development of organ-on-a-chip technology stands as a significant leap forward. nih.gov These microfluidic devices, which can be lined with human cells to replicate the key functional units of organs, offer a dynamic and more physiologically relevant environment for studying drug effects. nih.gov For Aprosulate Sodium, a "thrombosis-on-a-chip" model, incorporating endothelial cells, platelets, and coagulation factors, could provide a powerful platform to visualize and quantify its antithrombotic activity in real-time and under flow conditions that mimic blood vessels. This technology could offer granular insights into how this compound interacts with the components of the coagulation cascade at a micro-level.

Furthermore, advanced three-dimensional (3D) cell culture systems, such as spheroids and organoids, are emerging as valuable tools. These models can better replicate the cell-to-cell interactions and extracellular matrix environment of native tissues. Investigating this compound in 3D vascular or liver models could reveal more about its localized effects and potential off-target interactions that may not be apparent in 2D cultures.

Exploration of Unconventional Molecular Targets

The primary mechanism of this compound's anticoagulant activity is attributed to its inhibitory effects on the intrinsic coagulation cascade, specifically targeting thrombin and factor Xase. Its antiplatelet action is thought to stem from its ability to block the interaction between platelets and thrombin. atamanchemicals.com While these targets are well-established, the exploration of unconventional molecular targets could unveil novel therapeutic potentials or provide a more comprehensive understanding of its pharmacological profile.

The polyanionic nature of this compound suggests the possibility of interactions with a broader range of proteins beyond the coagulation system. atamanchemicals.com Research into potential "off-target" effects is a crucial area of investigation for many drugs. Studies on other polyanionic compounds, such as heparin, have revealed interactions with a variety of proteins, influencing processes like inflammation and angiogenesis. Future research on this compound could systematically screen for interactions with other proteins, potentially identifying novel molecular pathways influenced by the compound. This could involve investigating its effects on inflammatory mediators or cellular adhesion molecules, which play a role in various pathological conditions.

Integration of Advanced Research Methodologies in Comprehensive Studies

To gain a holistic understanding of a drug's impact, researchers are increasingly turning to multi-omics approaches. This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by a compound. For this compound, a multi-omics study could reveal the downstream effects of its interaction with its primary targets on a systems level. For example, proteomic analysis could identify changes in protein expression in endothelial cells or platelets following treatment with this compound, while metabolomics could uncover alterations in metabolic pathways.

High-throughput screening (HTS) is another powerful methodology that can accelerate the discovery of new drug targets and the characterization of compound activity. HTS allows for the rapid testing of thousands of compounds against a specific target or in a particular assay. In the context of this compound, HTS could be employed to screen large libraries of proteins to identify novel binding partners, thereby expanding our understanding of its molecular interactions. It could also be used to screen for molecules that enhance or synergize with the anticoagulant activity of this compound.

Application of Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and development. These computational tools can analyze vast datasets to identify patterns, predict compound activity, and optimize drug design.

For this compound, ML algorithms could be developed to predict its anticoagulant and antiplatelet activity based on its structural features and in vitro data. This could facilitate the design of new derivatives with improved potency or a more favorable pharmacological profile. AI could also be used to analyze data from multi-omics studies, identifying complex relationships and generating new hypotheses about the compound's mechanism of action.

Furthermore, computational modeling and simulation can provide atomic-level insights into the interaction of this compound with its molecular targets. Molecular docking studies could be used to visualize the binding of this compound to thrombin and factor Xase, helping to explain the basis of its inhibitory activity.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate the pharmacokinetics of Aprosulate Sodium in preclinical studies?

- Methodological Answer : Preclinical pharmacokinetic studies typically employ in vivo animal models (e.g., rodents, primates) to assess absorption, distribution, metabolism, and excretion (ADME). Dosing regimens should align with physiological relevance, and plasma/tissue sampling intervals must be optimized to capture elimination half-lives. Use LC-MS/MS for high-sensitivity quantification of this compound and its metabolites .

Q. How should controlled experiments be designed to assess this compound’s efficacy in hypertension models?

- Methodological Answer : Apply the PICOT framework:

- P opulation: Hypertensive animal models (e.g., SHR rats).

- I ntervention: this compound at varying doses.

- C omparison: Placebo or standard antihypertensive agents (e.g., ACE inhibitors).

- O utcome: Blood pressure reduction, renal function markers.

- T ime: Longitudinal monitoring (e.g., 4–12 weeks).

Include double-blinding and randomization to minimize bias .

Q. What are the best practices for literature reviews on this compound’s mechanism of action?

- Methodological Answer : Conduct systematic searches on PubMed and Google Scholar using Boolean operators (e.g., "this compound" AND "mechanism" NOT "commercial"). Filter results by study type (e.g., in vitro, in vivo) and publication date (2013–2023). Use tools like PRISMA for transparent reporting .

Q. How can researchers validate this compound’s target specificity in biochemical assays?

- Methodological Answer : Employ competitive binding assays (e.g., surface plasmon resonance) with positive/negative controls. Cross-validate using siRNA knockdown or CRISPR-Cas9 gene editing to confirm on-target effects .

Advanced Research Questions

Q. What statistical methods address contradictory dose-response data for this compound across studies?

- Methodological Answer : Use sensitivity analysis to identify outliers and meta-regression to adjust for covariates (e.g., species, dosage form). Apply Bayesian hierarchical models to account for between-study heterogeneity .

Q. How can in silico modeling improve the design of this compound derivatives with enhanced bioavailability?

- Methodological Answer : Utilize molecular dynamics simulations to predict solubility and permeability. Pair with QSAR (Quantitative Structure-Activity Relationship) models to optimize pharmacokinetic properties. Validate predictions using Caco-2 cell monolayers for in vitro permeability testing .

Q. What strategies resolve discrepancies in this compound’s therapeutic window between preclinical and clinical data?

- Methodological Answer : Perform allometric scaling to adjust interspecies differences in metabolism. Conduct Phase I trials with microdosing and PK/PD modeling to refine dosage predictions. Cross-reference toxicity data from organ-on-chip systems .

Q. How should meta-regression analyze clinical trial data to clarify this compound’s efficacy in subpopulations?

- Methodological Answer : Stratify data by covariates (e.g., age, comorbidities) using mixed-effects models. Assess publication bias via funnel plots and Egger’s test. Report subgroup findings with caution to avoid overinterpretation .

Methodological Considerations

- Data Collection : For experimental studies, ensure raw datasets (e.g., pharmacokinetic curves, biomarker levels) are archived in repositories like Figshare or Zenodo for reproducibility .

- Survey Design : When collecting clinician feedback on this compound, avoid leading questions (e.g., "How effective is this compound?" → "Rate the perceived efficacy on a scale of 1–5") .

- Conflict Resolution : For contradictory results, replicate experiments under standardized conditions (e.g., ISO guidelines) and publish negative findings to reduce reporting bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.